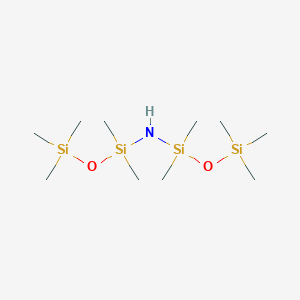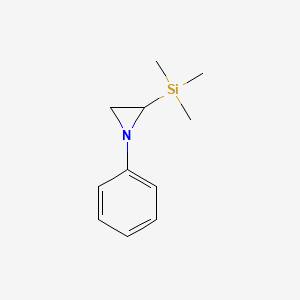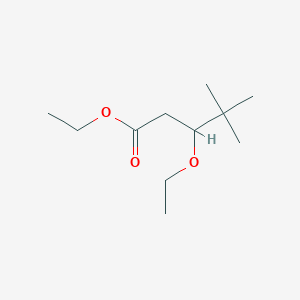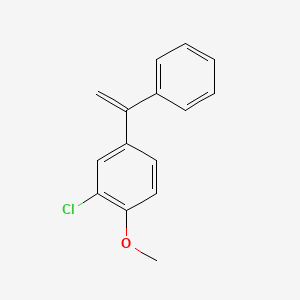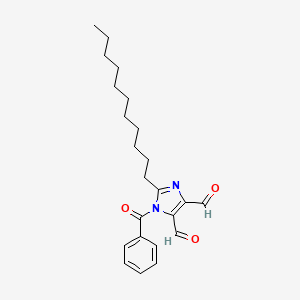
1-Benzoyl-2-undecyl-1H-imidazole-4,5-dicarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzoyl-2-undecyl-1H-imidazole-4,5-dicarbaldehyde is a complex organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of a benzoyl group, an undecyl chain, and two aldehyde groups at positions 4 and 5 of the imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzoyl-2-undecyl-1H-imidazole-4,5-dicarbaldehyde typically involves multi-step organic reactions. One common approach is the cyclization of amido-nitriles to form disubstituted imidazoles. This reaction can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and solvent-free conditions can be employed to enhance efficiency and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzoyl-2-undecyl-1H-imidazole-4,5-dicarbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 1-Benzoyl-2-undecyl-1H-imidazole-4,5-dicarboxylic acid.
Reduction: 1-Benzoyl-2-undecyl-1H-imidazole-4,5-dimethanol.
Substitution: Various substituted benzoyl derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism by which 1-Benzoyl-2-undecyl-1H-imidazole-4,5-dicarbaldehyde exerts its effects is largely dependent on its interaction with molecular targets. The compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their structure and function. This can lead to the inhibition of enzymatic activity or the modulation of signaling pathways . The presence of aldehyde groups allows for the formation of Schiff bases with amines, further expanding its range of biological activities.
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-2-methyl-1H-imidazole: This compound has a similar imidazole core but differs in the substituents attached to the ring.
1H-Imidazole, 1-(phenylmethyl)-: Another related compound with a benzyl group instead of a benzoyl group.
Uniqueness: 1-Benzoyl-2-undecyl-1H-imidazole-4,5-dicarbaldehyde stands out due to its combination of a long undecyl chain and two reactive aldehyde groups. This unique structure imparts distinct chemical reactivity and potential for diverse applications compared to other imidazole derivatives.
Eigenschaften
CAS-Nummer |
178475-85-9 |
|---|---|
Molekularformel |
C23H30N2O3 |
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
1-benzoyl-2-undecylimidazole-4,5-dicarbaldehyde |
InChI |
InChI=1S/C23H30N2O3/c1-2-3-4-5-6-7-8-9-13-16-22-24-20(17-26)21(18-27)25(22)23(28)19-14-11-10-12-15-19/h10-12,14-15,17-18H,2-9,13,16H2,1H3 |
InChI-Schlüssel |
PMWZLWHLCZVXCS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC1=NC(=C(N1C(=O)C2=CC=CC=C2)C=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Benzyl-4-methyl-1,4-dihydropyrido[4,3-d]pyrimidine](/img/structure/B14277450.png)
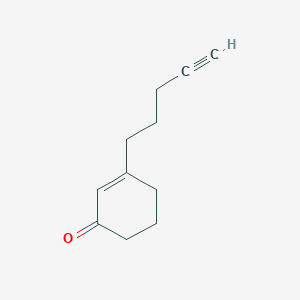
![4-[(2-Methylpropoxy)methyl]-1,3-dioxolan-2-one](/img/structure/B14277483.png)
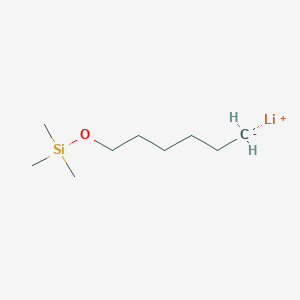
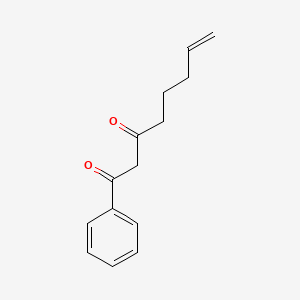
![{(E)-[2-(Pentyloxy)phenyl]diazenyl}{2-[2-(pentyloxy)phenyl]hydrazinylidene}acetonitrile](/img/structure/B14277501.png)
![[(3S)-1-[(4-methoxyphenyl)methyl]-2,5-dioxopyrrolidin-3-yl] acetate](/img/structure/B14277508.png)

![2,1-Benzisoxazole-4,7-dione, 5-[(4-bromophenyl)amino]-3-methoxy-](/img/structure/B14277519.png)
![1,1'-(4,6-Dinitrotetrahydroimidazo[4,5-d]imidazole-1,3(2H,3aH)-diyl)di(ethan-1-one)](/img/structure/B14277527.png)
